2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with methoxymethyl, dimethyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include pyrido[2,3-d]pyrimidine derivatives, which undergo various substitution reactions to introduce the methoxymethyl, dimethyl, and methoxyphenyl groups. Common reagents used in these reactions include alkyl halides, thiols, and amides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit DNA synthesis or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both methoxymethyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N4O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O5S/c1-23-18-16(19(26)24(2)20(23)27)17(12(9-21-18)10-28-3)30-11-15(25)22-13-7-5-6-8-14(13)29-4/h5-9H,10-11H2,1-4H3,(H,22,25) |
InChI Key |
FPOAADGMZWYVLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC=C3OC)COC |
Origin of Product |
United States |
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